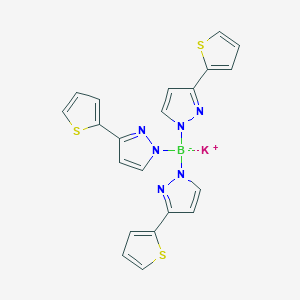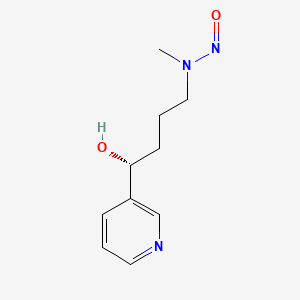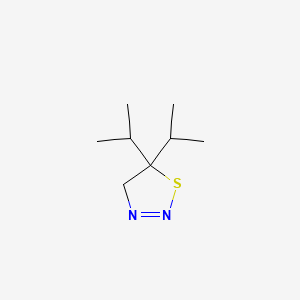
6-Sialyl-D-glucose Sodium Salt (α/β mixture)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Sialyl-D-glucose Sodium Salt is a derived product of D-Glucose and N-Acetylneuraminic Acid also known as Sialic Acid . It is a highly abundant sialylated HMO in human milk . The compound name is 6’-Sialyllactose sodium salt and its IUPAC name is N-Acetyl-α-D-neuraminyl- (2→6)-β-D-galactopyranosyl- (1→4)-D-glucose, sodium salt .
Synthesis Analysis
The 6’-SL sodium salt ingredient is manufactured by fermentation using a genetically modified strain of Escherichia coli W using food-grade raw materials and processing aids in accordance with a detailed hazard analysis and critical control points (HACCP) plan . The production microorganism is cultured in chemically defined nutrient media under sterile, tightly controlled conditions .Molecular Structure Analysis
The trisaccharide 6’-Sialyllactose (6’-SL) is composed of the monomers glucose, galactose and N-acetylneuraminic acid (NANA, hereinafter also referred to as ‘sialic acid’) . NeuAc is conjugated to the galactose unit of lactose (comprised of glucose and galactose) at the 6 position .Chemical Reactions Analysis
The 6’-SL is secreted into the media, isolated, and purified in the sodium salt form . The final 6’-SL sodium salt ingredient contains ≥82% 6’-SL and minor levels of other carbohydrates, such as NeuAc, D-glucose, D-lactose, 6’-sialyllactulose, and 3’-sialyllactose (3’-SL) sodium salt .Physical And Chemical Properties Analysis
The 6’-SL sodium salt ingredient is stable for up to 6 months when stored at 40 ± 2°C and 75 ± 5% RH, which supports a shelf-life of 3 years . A stability study under normal storage conditions (25 ± 2°C; 60 ± 5% RH) is ongoing .Aplicaciones Científicas De Investigación
Cardiovascular and Renal Outcomes
Cardiovascular Benefits : SGLT2 inhibitors are shown to significantly improve cardiovascular outcomes in patients with type 2 diabetes mellitus, including reductions in hospitalization for heart failure. This benefit extends even to patients without diabetes who have heart failure with reduced ejection fraction. The mechanisms behind these benefits are likely multifaceted, involving early natriuresis, reduced plasma volume, improved vascular function, and shifts towards ketone bodies as a metabolic substrate for the heart and kidneys (Cowie & Fisher, 2020).
Renal Outcomes : The use of SGLT2 inhibitors has also been associated with improved renal outcomes in patients with diabetes, showcasing their protective effects beyond glycemic control. This includes reductions in glomerular hyperfiltration and albuminuria, which are crucial markers of kidney health (Cowie & Fisher, 2020).
Metabolic Effects
Glycemic Control : By inhibiting glucose reabsorption in the kidneys, SGLT2 inhibitors effectively lower blood glucose levels in an insulin-independent manner, providing a unique mechanism of action compared to other antidiabetic agents. This leads to improved glycemic control without the risk of hypoglycemia when used as monotherapy or in combination with other diabetes medications (Ferrannini & Solini, 2012).
Weight Management and Blood Pressure Control : Clinical trials and observational studies have consistently shown that SGLT2 inhibitors contribute to weight loss and reduced blood pressure, further benefiting patients with type 2 diabetes and cardiovascular risks (Scheen, 2019).
Safety and Adverse Effects
While SGLT2 inhibitors have been associated with positive metabolic and cardiovascular outcomes, research also highlights the importance of monitoring for potential adverse effects, such as genital infections, euglycemic ketoacidosis, and considerations regarding their use in patients with renal impairment. The overall safety profile remains favorable, with specific attention required for managing the risk of rare but serious complications (Scheen, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Kyowa proposes the same uses and maximum use levels of 6’-SL sodium salt in foods as those recently evaluated by EFSA . Kyowa also proposes to market 6’-SL sodium salt as a food supplement for infants, young children, and individuals above 3 years of age . Food supplements with 6’-SL sodium salt are intended to be used as alternatives to other sources of 6’-SL .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Sialyl-D-glucose Sodium Salt (α/β mixture) involves the conversion of glucose to sialic acid, followed by the coupling of sialic acid with glucose to form the desired compound.", "Starting Materials": [ "Glucose", "Sodium hydroxide", "Acetic acid", "Sodium chlorite", "Sodium bicarbonate", "Hydrochloric acid", "Sodium borohydride", "Sodium cyanoborohydride", "Sialic acid" ], "Reaction": [ "Glucose is converted to sialic acid through a series of reactions involving sodium hydroxide, acetic acid, and sodium chlorite.", "The resulting sialic acid is then coupled with glucose in the presence of sodium bicarbonate and hydrochloric acid to form the desired compound.", "Reduction of the compound can be achieved using either sodium borohydride or sodium cyanoborohydride." ] } | |
Número CAS |
850452-92-5 |
Fórmula molecular |
C17H28NNaO14 |
Peso molecular |
493.394 |
Nombre IUPAC |
sodium;N-[6-carboxy-4-hydroxy-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-2-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-3-yl]ethanimidate |
InChI |
InChI=1S/C17H29NO14.Na/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8;/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29);/q;+1/p-1/t6?,7-,8?,9?,10-,11?,12?,13?,14?,15?,17?;/m1./s1 |
Clave InChI |
GMOJVOSMCFEVIZ-RZWFJVBZSA-M |
SMILES |
CC(=NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)O)O)[O-].[Na+] |
Sinónimos |
6-O-(N-Acetyl-α-neuraminosyl)-α-D-glucopyranose Monosodium Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









